molecular formula C20H19NO2S2 B13761787 N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide CAS No. 24702-30-5

N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide

Cat. No.: B13761787
CAS No.: 24702-30-5
M. Wt: 369.5 g/mol
InChI Key: YBJPXMZEOZNRRW-UHFFFAOYSA-N
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Description

N-[Benzyl(phenyl)-lambda⁴-sulfanylidene]-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a sulfanylidene (S=N) group attached to a benzyl(phenyl) moiety. The lambda⁴ notation indicates a hypervalent sulfur atom in a sulfilimine or sulfoximine-like configuration, which imparts unique electronic and steric properties. Its synthesis likely involves sulfur-nitrogen bond formation strategies, analogous to methods used for related sulfonamide derivatives .

Properties

CAS No.

24702-30-5

Molecular Formula

C20H19NO2S2

Molecular Weight

369.5 g/mol

IUPAC Name

N-[benzyl(phenyl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H19NO2S2/c1-17-12-14-20(15-13-17)25(22,23)21-24(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2-15H,16H2,1H3

InChI Key

YBJPXMZEOZNRRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide typically involves the reaction of benzyl chloride with phenylthiourea under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the thiourea group. The resulting intermediate is then treated with 4-methylbenzenesulfonyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted benzyl and phenyl derivatives.

Scientific Research Applications

N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Key Data Comparison

Compound Name Molecular Formula Functional Groups Key Properties Applications References
Target Compound C₂₀H₁₈N₂O₂S₂ Sulfanylidene, Sulfonamide Not reported Potential ligand
H2SB (Schiff base analog) C₂₁H₂₀N₂O₃S Schiff base, Sulfonamide IR: 4000–600 cm⁻¹; Chelates Cu²⁺ Metal sensing
Chromene derivative (4l) C₂₂H₁₈FNO₃S Chromene, Imine Mp: 180°C; HRMS: 394.1467 [M+H]⁺ Optoelectronics
N-Benzyl-N-ethyl analog C₁₆H₁₉NO₂S N-Benzyl, N-Ethyl SHELXL-refined structure; Low solubility Antibacterial
Oxazole derivative C₁₇H₁₇N₃O₃S₂ Oxazole, Sulfamoyl Antimicrobial (Gram+) Drug development

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